(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an amino-ethylsulfanyl group, and a benzyl ester moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with an amino-ethylsulfanyl moiety.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, widely used in drug design.
Uniqueness
(S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its combination of a pyrrolidine ring, an amino-ethylsulfanyl group, and a benzyl ester moiety
Properties
IUPAC Name |
benzyl (3S)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCXDAUKROERF-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1SCCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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